molecular formula C5H6Cl4O2 B14567962 1,3,4,4-Tetrachloro-1-methoxybut-3-en-2-ol CAS No. 61808-87-5

1,3,4,4-Tetrachloro-1-methoxybut-3-en-2-ol

Cat. No.: B14567962
CAS No.: 61808-87-5
M. Wt: 239.9 g/mol
InChI Key: LNBIQSATDUTXOU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,3,4,4-Tetrachloro-1-methoxybut-3-en-2-ol involves multiple steps and specific reaction conditions. One common synthetic route includes the chlorination of a suitable precursor, followed by methoxylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methanol as the methoxylating agent . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,3,4,4-Tetrachloro-1-methoxybut-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1,3,4,4-Tetrachloro-1-methoxybut-3-en-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4,4-Tetrachloro-1-methoxybut-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and methoxy group play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1,3,4,4-Tetrachloro-1-methoxybut-3-en-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of chlorine atoms and a methoxy group, which imparts distinct chemical and biological properties.

Properties

CAS No.

61808-87-5

Molecular Formula

C5H6Cl4O2

Molecular Weight

239.9 g/mol

IUPAC Name

1,3,4,4-tetrachloro-1-methoxybut-3-en-2-ol

InChI

InChI=1S/C5H6Cl4O2/c1-11-5(9)3(10)2(6)4(7)8/h3,5,10H,1H3

InChI Key

LNBIQSATDUTXOU-UHFFFAOYSA-N

Canonical SMILES

COC(C(C(=C(Cl)Cl)Cl)O)Cl

Origin of Product

United States

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